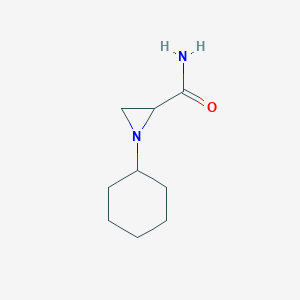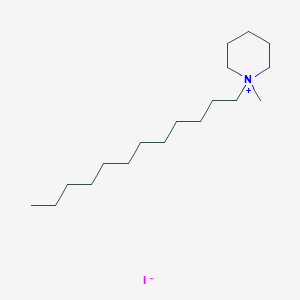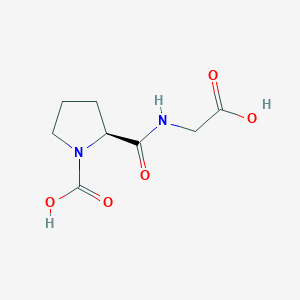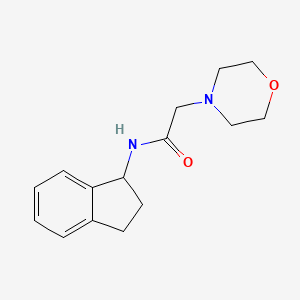
2-Benzyl-1,3-dimethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C15H22O It is a cyclohexanol derivative, characterized by the presence of a benzyl group and two methyl groups attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of 1,3-dimethylcyclohexan-1-ol with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-Benzyl-1,3-dimethylcyclohexanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to reduce the ketone to the corresponding alcohol.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-1,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-Benzyl-1,3-dimethylcyclohexanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-Benzyl-1,3-dimethylcyclohexane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, leading to the formation of 2-Benzyl-1,3-dimethylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products Formed
Oxidation: 2-Benzyl-1,3-dimethylcyclohexanone.
Reduction: 2-Benzyl-1,3-dimethylcyclohexane.
Substitution: 2-Benzyl-1,3-dimethylcyclohexyl chloride.
Aplicaciones Científicas De Investigación
2-Benzyl-1,3-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which 2-Benzyl-1,3-dimethylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylcyclohexanol: Lacks the two methyl groups on the cyclohexane ring.
1,3-Dimethylcyclohexanol: Lacks the benzyl group.
2-Benzyl-1,3-dimethylcyclohexanone: The ketone analog of 2-Benzyl-1,3-dimethylcyclohexan-1-ol.
Uniqueness
This compound is unique due to the presence of both a benzyl group and two methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
10396-89-1 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
2-benzyl-1,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C15H22O/c1-12-7-6-10-15(2,16)14(12)11-13-8-4-3-5-9-13/h3-5,8-9,12,14,16H,6-7,10-11H2,1-2H3 |
Clave InChI |
NUKIYFNTTDMPOD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1CC2=CC=CC=C2)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)

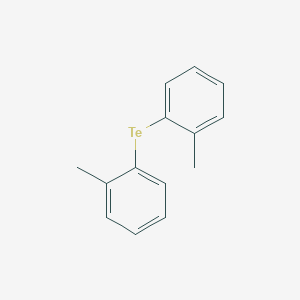
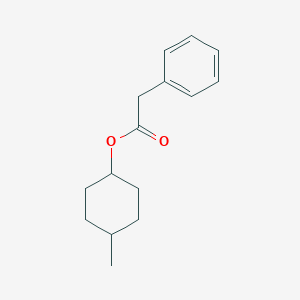
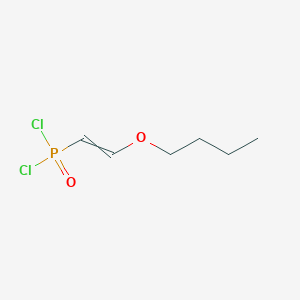
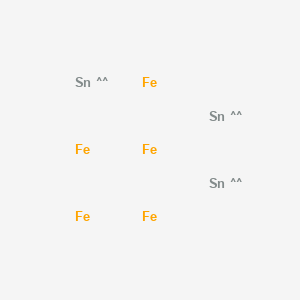
![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
